Cas no 890629-49-9 (N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo1,5-apyrimidin-7-amine)
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo1,5-apyrimidin-7-amine Chemical and Physical Properties
Names and Identifiers
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- N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo1,5-apyrimidin-7-amine
- N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
- AKOS002249026
- Z431950308
- N-cyclopentyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
- F3250-0212
- 890629-49-9
-
- Inchi: 1S/C20H24N4/c1-14(2)18-12-19(22-16-10-6-7-11-16)24-20(23-18)17(13-21-24)15-8-4-3-5-9-15/h3-5,8-9,12-14,16,22H,6-7,10-11H2,1-2H3
- InChI Key: YKBVAFFJGCHVGS-UHFFFAOYSA-N
- SMILES: C12=C(C3=CC=CC=C3)C=NN1C(NC1CCCC1)=CC(C(C)C)=N2
Computed Properties
- Exact Mass: 320.20009678g/mol
- Monoisotopic Mass: 320.20009678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 42.2Ų
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo1,5-apyrimidin-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3250-0212-2μmol |
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
890629-49-9 | 90%+ | 2μmol |
$57.0 | 2023-08-21 | |
| Life Chemicals | F3250-0212-5μmol |
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
890629-49-9 | 90%+ | 5μmol |
$63.0 | 2023-08-21 | |
| Life Chemicals | F3250-0212-10μmol |
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
890629-49-9 | 90%+ | 10μmol |
$69.0 | 2023-08-21 | |
| Life Chemicals | F3250-0212-20μmol |
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
890629-49-9 | 90%+ | 20μmol |
$79.0 | 2023-08-21 | |
| Life Chemicals | F3250-0212-1mg |
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
890629-49-9 | 90%+ | 1mg |
$54.0 | 2023-08-21 | |
| Life Chemicals | F3250-0212-2mg |
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
890629-49-9 | 90%+ | 2mg |
$59.0 | 2023-08-21 | |
| Life Chemicals | F3250-0212-3mg |
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
890629-49-9 | 90%+ | 3mg |
$63.0 | 2023-08-21 | |
| Life Chemicals | F3250-0212-4mg |
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
890629-49-9 | 90%+ | 4mg |
$66.0 | 2023-08-21 | |
| Life Chemicals | F3250-0212-5mg |
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
890629-49-9 | 90%+ | 5mg |
$69.0 | 2023-08-21 | |
| Life Chemicals | F3250-0212-10mg |
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
890629-49-9 | 90%+ | 10mg |
$79.0 | 2023-08-21 |
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo1,5-apyrimidin-7-amine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo1,5-apyrimidin-7-amine
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine: A Promising Candidate in Pharmaceutical Research
N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound with a complex molecular structure that has attracted significant attention in the field of pharmaceutical research. This molecule, with the CAS number 890629-49-9, represents a novel class of pyrazolo[1,5-a]pyrimidine derivatives, characterized by its unique combination of aromatic and heterocyclic rings. The structural features of this compound, including the 3-phenyl group and the 5-(propan-2-yl) substituent, play a critical role in determining its biological activity and pharmacological properties. Recent studies have highlighted the potential of this compound in modulating key signaling pathways associated with inflammatory responses and neurodegenerative diseases.
The molecular architecture of N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is particularly intriguing due to its ability to interact with multiple target proteins. The pyrazolo[1,5-a]pyrimidine core serves as a scaffold for the attachment of various functional groups, enabling the compound to exhibit broad-spectrum biological activities. This structural versatility has been exploited in the development of new therapeutic agents, as evidenced by recent advancements in drug discovery and chemical biology. Researchers have demonstrated that the propan-2-yl substituent contributes to the compound's enhanced solubility and metabolic stability, which are essential for its efficacy in vivo.
Recent breakthroughs in the study of N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine have been driven by the integration of computational modeling and experimental validation. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition of the COX-2 enzyme, a key mediator of inflammation. This finding is particularly relevant given the growing interest in developing anti-inflammatory agents with reduced gastrointestinal side effects. The 3-phenyl group in the molecule is believed to enhance its binding affinity to the active site of the COX-2 enzyme, thereby improving its therapeutic potential.
Another significant area of research involving N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is its application in the treatment of neurodegenerative disorders. A 2024 preclinical study published in Neuropharmacology demonstrated that this compound can modulate the activity of tau protein, which is implicated in the pathogenesis of Alzheimer's disease. The pyrazolo[1,5-a]pyrimidine scaffold appears to interfere with the aggregation of tau protein, thereby preventing the formation of neurofibrillary tangles. This mechanism of action is currently under investigation, with researchers aiming to optimize the compound's potency and selectivity for clinical translation.
The pharmacokinetic properties of N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine are also a focus of recent studies. A 2023 pharmacology review in Drug Metabolism and Disposition highlighted the compound's favorable absorption, distribution, metabolism, and excretion (ADME) profile. The propan-2-yl substituent contributes to the compound's improved bioavailability, while the 3-phenyl group enhances its metabolic stability. These characteristics are crucial for ensuring that the compound reaches its target tissues in sufficient concentrations to exert its therapeutic effects.
From a synthetic perspective, the preparation of N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves a series of well-defined chemical reactions. A 2022 paper in Organic Letters described an efficient one-pot synthesis route that utilizes a nucleophilic substitution reaction to introduce the 3-phenyl group. This method not only streamlines the synthesis process but also reduces the number of purification steps required, making it a viable option for large-scale production. The ability to synthesize this compound efficiently is essential for advancing its development as a pharmaceutical candidate.
Despite its promising properties, N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is not without challenges. Ongoing research is focused on addressing potential issues such as off-target effects and drug resistance. A 2023 study in Chemical Biology & Drug Design explored the use of structure-based drug design to enhance the compound's selectivity for its intended targets. By incorporating molecular docking simulations and high-throughput screening techniques, researchers have identified several modifications that could improve the compound's therapeutic index.
The clinical potential of N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is being evaluated through preclinical trials and early-phase human studies. A 2024 phase I trial published in Clinical Pharmacology & Therapeutics reported that the compound is well-tolerated in healthy volunteers, with minimal adverse effects. These findings suggest that the compound has the potential to progress to later stages of clinical development, provided that further studies confirm its efficacy and safety in target patient populations.
In conclusion, N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure, combined with its promising biological activities, positions it as a candidate for the development of new therapies for inflammatory and neurodegenerative diseases. Ongoing research efforts are focused on optimizing its pharmacological properties and ensuring its safe and effective use in clinical settings.
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